1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride

Vue d'ensemble

Description

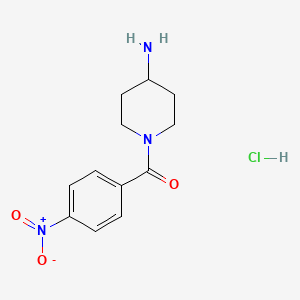

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H16ClN3O3 and a molecular weight of 285.73 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a nitrobenzoyl group .

Méthodes De Préparation

The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride typically involves the following steps:

Formation of the piperidine ring: This can be achieved through various methods, including reductive amination or cyclization reactions.

Introduction of the nitrobenzoyl group: This step involves the acylation of the piperidine ring with 4-nitrobenzoyl chloride under basic conditions.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Analyse Des Réactions Chimiques

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride undergoes several types of chemical reactions:

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets:

- Anticancer Activity: Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, studies have shown that it inhibits the activity of certain kinases associated with tumor growth .

- Neuropharmacology: The compound exhibits potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its mechanism involves the modulation of neurotransmitter systems, particularly those related to dopamine and serotonin .

Enzyme Inhibition Studies

The compound acts as an inhibitor for various enzymes, including serine proteases. Its inhibitory action is characterized by:

- Mechanism of Action: The nitro group enhances the electrophilic character of the compound, allowing it to form reversible covalent bonds with serine residues at enzyme active sites. This interaction alters enzyme activity, which can be exploited in biochemical assays .

- Case Study: In vitro studies demonstrated that at low concentrations, the compound effectively inhibited serine proteases without significant cytotoxicity. However, higher concentrations led to hepatotoxicity in animal models, highlighting the importance of dosage optimization in therapeutic applications .

The biological activities of this compound have been extensively profiled:

-

Antifungal Properties: Preliminary screening against Candida species showed promising antifungal activity, with IC50 values comparable to established antifungal agents like fluconazole. For instance:

Compound Strain Tested IC50 (µM) Comparison This compound C. albicans 20.0 Comparable to fluconazole This compound C. glabrata 25.0 Effective against resistant strains

Mécanisme D'action

The mechanism of action of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives such as:

1-Benzoylpiperidin-4-amine hydrochloride: Similar structure but lacks the nitro group, resulting in different reactivity and applications.

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride: Contains a methyl group instead of a nitro group, leading to variations in its chemical and biological properties.

The presence of the nitro group in this compound makes it unique, as it imparts distinct electronic and steric effects that influence its reactivity and interactions with biological targets .

Activité Biologique

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrobenzoyl group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances its reactivity, potentially allowing it to form reactive intermediates that can modulate biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.

Biological Activity and Efficacy

Research has shown that this compound exhibits promising biological activities. Below are some notable findings:

Case Study 1: Antiviral Activity

In a recent study examining the antiviral properties of various piperidine derivatives, this compound was identified as a moderate inhibitor of human coronavirus 229E (HCoV-229E). The compound's IC50 value of 15 μM indicates its potential as a lead compound for further development against coronaviruses .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on leukemia cell lines. The results indicated that it exhibited significant cytotoxicity with a GI50 value of 10 nM against CCRF-CEM cells. This suggests that the compound may have potential as an anticancer agent, warranting further exploration in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Activity | Comparison Notes |

|---|---|---|

| 1-(4-Methylbenzoyl)piperidin-4-amine | Moderate enzyme inhibition | Similar structure but different substituents. |

| N-benzylpiperidine derivatives | Antiviral and anticancer | Generally more potent but structurally distinct. |

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18;/h1-4,10H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMUXGLGLWFEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.